molecular formula C9H6BF3KN B13470969 Potassium (E)-(4-cyanostyryl)trifluoroborate

Potassium (E)-(4-cyanostyryl)trifluoroborate

Cat. No.: B13470969
M. Wt: 235.06 g/mol
InChI Key: VNLKQFIRKUAWOR-IPZCTEOASA-N
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Description

Potassium (E)-(4-cyanostyryl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis to form carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (E)-(4-cyanostyryl)trifluoroborate can be synthesized through several methods. One common approach involves the hydroboration of alkenes followed by treatment with potassium hydrogen fluoride (KHF2) . Another method includes the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . These methods are operationally simple and provide good yields of the desired product.

Industrial Production Methods

In industrial settings, the production of potassium organotrifluoroborates often involves scalable procedures that avoid the use of hazardous reagents. The process typically includes the reaction of trialkyl borates with potassium fluoride under controlled conditions . This method ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Potassium (E)-(4-cyanostyryl)trifluoroborate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Employed in epoxidation reactions.

Major Products

    Biaryls and Styrenes: Formed through Suzuki-Miyaura cross-coupling.

    Epoxides: Resulting from epoxidation reactions.

Scientific Research Applications

Potassium (E)-(4-cyanostyryl)trifluoroborate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Potassium Vinyltrifluoroborate
  • Potassium Phenyltrifluoroborate
  • Potassium Alkyltrifluoroborates

Uniqueness

Potassium (E)-(4-cyanostyryl)trifluoroborate is unique due to its specific structure, which allows for selective reactions and the formation of complex molecules. Its stability and ease of handling make it a preferred choice over other boron reagents .

Properties

Molecular Formula

C9H6BF3KN

Molecular Weight

235.06 g/mol

IUPAC Name

potassium;[(E)-2-(4-cyanophenyl)ethenyl]-trifluoroboranuide

InChI

InChI=1S/C9H6BF3N.K/c11-10(12,13)6-5-8-1-3-9(7-14)4-2-8;/h1-6H;/q-1;+1/b6-5+;

InChI Key

VNLKQFIRKUAWOR-IPZCTEOASA-N

Isomeric SMILES

[B-](/C=C/C1=CC=C(C=C1)C#N)(F)(F)F.[K+]

Canonical SMILES

[B-](C=CC1=CC=C(C=C1)C#N)(F)(F)F.[K+]

Origin of Product

United States

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